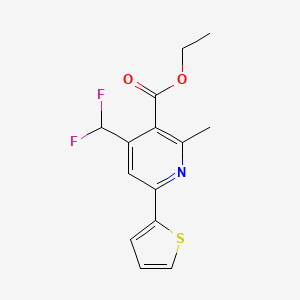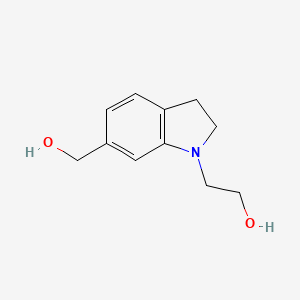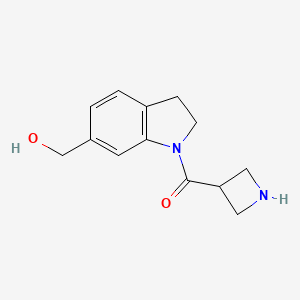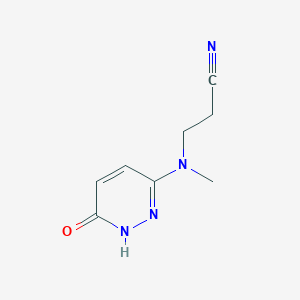
4-(ジフルオロメチル)-2-メチル-6-(チオフェン-2-イル)ニコチン酸エチル
説明
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate is a useful research compound. Its molecular formula is C14H13F2NO2S and its molecular weight is 297.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
チオフェン誘導体には、4-(ジフルオロメチル)-2-メチル-6-(チオフェン-2-イル)ニコチン酸エチルなど、有意な抗菌活性を示すものが存在します . 例えば、特定の化合物は、黄色ブドウ球菌、枯草菌、大腸菌、およびチフス菌に対する強力な抗菌効果を示しています .
抗真菌活性
これらの化合物は、カンジダ・アルビカンスおよびアスペルギルス・ニガーに対して優れた抗真菌活性を示します . これは、これらの化合物が新しい抗真菌薬の開発のための潜在的な候補であることを意味します .
抗酸化活性
チオフェン誘導体は、抗酸化活性を有することが判明しています . この性質は、酸化ストレスによって引き起こされる疾患の治療に役立ちます .
防食活性
チオフェン誘導体は、工業化学および材料科学において、腐食防止剤として使用されます . これらの化合物は、金属やその他の材料を腐食から保護し、寿命を延ばすことができます .
有機半導体
チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たします . これらの化合物は、有機電界効果トランジスタ(OFET)および有機発光ダイオード(OLED)の製造に使用されます .
抗がん活性
特定のチオフェン誘導体は、10 −4 Mの用量でヒト肺がん細胞株(A-549)に対して有効な細胞毒性を示しました . これは、これらの化合物ががん治療に潜在的に使用できることを示唆しています .
抗炎症活性
チオフェン誘導体は、抗炎症作用を示します . これは、これらの化合物が新しい抗炎症薬の開発のための潜在的な候補であることを意味します .
降圧および抗アテローム性動脈硬化作用
チオフェン誘導体は、降圧および抗アテローム性動脈硬化作用を有することが判明しています . これは、これらの化合物が心臓血管疾患の治療に潜在的に使用できることを示唆しています .
作用機序
Target of Action
They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives have been reported to have a variety of effects, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
生化学分析
Biochemical Properties
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to exhibit antimicrobial, antioxidant, and anticancer activities . Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate may interact with enzymes involved in oxidative stress pathways, thereby modulating the cellular redox state. Additionally, it may bind to specific proteins, altering their conformation and activity, which can lead to downstream effects on cellular processes.
Cellular Effects
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to exhibit anti-inflammatory and antimicrobial properties . Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation. It may also interfere with the replication of microbial pathogens, leading to their eradication.
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate involves several key interactions at the molecular level. It may bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, thiophene derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate may also modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit time-dependent changes in their biological activity . Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate may undergo metabolic degradation, leading to the formation of active or inactive metabolites. These metabolites can have distinct effects on cellular processes, which may vary over time.
Dosage Effects in Animal Models
The effects of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At high doses, it may cause toxic or adverse effects, such as cytotoxicity or organ damage. Studies have shown that thiophene derivatives can have dose-dependent effects on various biological processes, and Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate is likely to follow a similar pattern.
Metabolic Pathways
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate is involved in several metabolic pathways. It may interact with enzymes or cofactors that play a role in its metabolism. For instance, thiophene derivatives are known to undergo oxidative metabolism, leading to the formation of reactive intermediates . These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate may also influence the activity of metabolic enzymes, thereby modulating cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate can influence its concentration at the target site, thereby affecting its potency and efficacy.
Subcellular Localization
The subcellular localization of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, where it can modulate gene expression and cellular responses.
特性
IUPAC Name |
ethyl 4-(difluoromethyl)-2-methyl-6-thiophen-2-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-3-19-14(18)12-8(2)17-10(7-9(12)13(15)16)11-5-4-6-20-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXZINFNJSBMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493225.png)
![1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1493228.png)
![5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1493229.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493230.png)


![(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493237.png)

![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol](/img/structure/B1493240.png)


![8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1493245.png)
![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one](/img/structure/B1493246.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1493247.png)
